Macropodumine A

Description

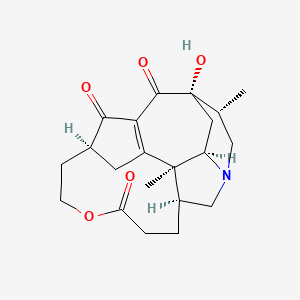

Macropodumine A is a novel pentacyclic alkaloid isolated from the stem of Daphniphyllum macropodum Miq., a plant traditionally used in Chinese medicine for treating inflammation and other ailments . The compound’s molecular formula was determined as C₂₃H₂₉NO₅ via high-resolution mass spectrometry (HRESIMS) and confirmed by NMR spectroscopy . Notably, its structure underwent revision in 2019 using DFT-based NMR analysis, which clarified the configuration of the macrolactone ring and adjacent stereocenters .

Properties

Molecular Formula |

C21H27NO5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(3S,10S,14R,15S,17R,18S)-15-hydroxy-14,18-dimethyl-6-oxa-12-azapentacyclo[13.4.1.13,19.010,18.012,17]henicos-1(19)-ene-2,7,20-trione |

InChI |

InChI=1S/C21H27NO5/c1-11-9-22-10-13-3-4-16(23)27-6-5-12-7-14-17(18(12)24)19(25)21(11,26)8-15(22)20(13,14)2/h11-13,15,26H,3-10H2,1-2H3/t11-,12-,13-,15-,20+,21+/m1/s1 |

InChI Key |

XHICRMSNYFOTCL-MYXSIEQASA-N |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC(=O)OCC[C@@H]4CC5=C(C4=O)C(=O)[C@@]1(C[C@@H]2[C@@]35C)O |

Canonical SMILES |

CC1CN2CC3CCC(=O)OCCC4CC5=C(C4=O)C(=O)C1(CC2C35C)O |

Synonyms |

macropodumine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Macropodumine A belongs to the Daphniphyllum alkaloid family, which includes over 300 structurally diverse compounds. Below is a detailed comparison with key analogs:

Macropodumine B and C

- Structural Features: Macropodumine B (C₂₃H₃₁NO₅) contains a cyclopentadienyl carbanion stabilized as a zwitterion by an internal iminium cation, confirmed via single-crystal X-ray diffraction . Macropodumine C shares a pentacyclic framework but lacks the zwitterionic moiety, instead featuring a neutral cyclopentane ring .

- Bioactivity : Both compounds were evaluated for cytotoxicity, with Macropodumine B showing moderate activity against P-388 murine leukemia cells (IC₅₀ = 10.3 µM) .

Macropodumines D and E

- Structural Features: Macropodumine D (C₂₃H₃₁NO₅) includes a tetrasubstituted ketone and ester functionalities . Macropodumine E (C₂₇H₃₅NO₈) features a pentacyclic-fused ring with an N-formyl group, a rare trait in Daphniphyllum alkaloids .

- Bioactivity : Both compounds were inactive against human protein tyrosine phosphatase 1B (hPTP1B), a target for diabetes therapy .

2-Deoxythis compound

- Structural Features : Isolated from Daphniphyllum angustifolium, this analog lacks the oxygen atom at C-2 of the macrolactone ring, simplifying the scaffold while retaining the 11-membered ring .

- Significance : Its discovery prompted the structural revision of this compound, highlighting the role of computational NMR analysis in resolving complex alkaloid configurations .

Calyciphyllines and Daphnicyclidins

- Calyciphylline Q (C₃₀H₄₃NO₆): Contains a C-18/C-19 double bond, distinguishing it from this compound’s saturated framework. It exhibited cytotoxicity against P-388 cells (IC₅₀ = 5.7 µM) .

- Daphnicyclidin M (C₂₇H₃₅NO₇): A macrocyclic alkaloid with a 14-membered ring, contrasting with this compound’s 11-membered lactone. It showed potent activity against SGC-7901 gastric cancer cells (IC₅₀ = 22.4 µM) .

Key Research Findings and Implications

Structural Uniqueness : this compound’s 11-membered macrolactone is unprecedented in its family, while analogs like Macropodumine B and E introduce zwitterionic and N-formyl motifs, expanding the diversity of Daphniphyllum alkaloids .

Bioactivity Trends: Cytotoxicity is more pronounced in alkaloids with macrocyclic or zwitterionic frameworks (e.g., Daphnicyclidin M, Macropodumine B) compared to lactone-bearing derivatives like this compound .

Synthetic Challenges: The medium-sized lactone in this compound has driven methodological innovations in ring-closing metathesis (RCM) and macrolactonization, though total synthesis remains elusive .

Q & A

Q. What established protocols are recommended for isolating Macropodumine A from natural sources, and how can extraction yields be systematically optimized?

Q. How is the structural elucidation of this compound achieved using spectroscopic techniques, and what analytical validations are required?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are standard. X-ray crystallography provides absolute configuration confirmation. Validation includes cross-referencing data with published spectra and computational modeling (e.g., DFT calculations) to resolve ambiguities .

Q. What in vitro assays are most suitable for preliminary screening of this compound’s bioactivity, and how should controls be designed?

Methodological Answer: Cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests are common. Controls must include positive (e.g., doxorubicin) and negative (solvent-only) groups. Dose-response curves and IC₅₀ calculations are essential for quantifying activity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions arise from variability in assay conditions (e.g., cell line selection, incubation time). Standardized protocols (e.g., OECD guidelines) and meta-analyses of raw data are recommended. Statistical tools like ANOVA can identify confounding variables .

Q. How can in silico modeling guide the design of this compound derivatives to improve pharmacokinetic properties?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts target binding affinity. ADMET predictors (e.g., SwissADME) evaluate absorption and toxicity. Synthetic feasibility is assessed via retrosynthetic analysis, prioritizing derivatives with enhanced solubility and metabolic stability .

Q. What methodologies are employed to study this compound’s mechanism of action in complex biological systems?

Methodological Answer: Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling identify downstream targets. CRISPR-Cas9 knockout models validate candidate pathways. Dose- and time-dependent studies distinguish primary effects from secondary responses .

Q. How should in vivo efficacy studies for this compound be designed to ensure translational relevance?

Methodological Answer: Use animal models (e.g., xenograft mice for anticancer studies) with pharmacokinetic profiling (plasma half-life, bioavailability). Include endpoints like tumor volume reduction and histopathological analysis. Sample size calculations (power analysis) minimize Type I/II errors .

Data Presentation and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Non-linear regression models (e.g., log-dose vs. response) calculate EC₅₀/IC₅₀. Software like GraphPad Prism or R packages (drc) are standard. Reporting confidence intervals and p-values ensures rigor .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

Q. What measures ensure reproducibility in Macropodine A research across laboratories?

Methodological Answer: Detailed SOPs for extraction, assay protocols, and raw data sharing (e.g., via repositories like Zenodo) are critical. Collaborative inter-laboratory validation studies and adherence to FAIR data principles enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.